D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate
CAS No.: 4079-62-3
Cat. No.: VC11731144
Molecular Formula: C25H27NO7S
Molecular Weight: 485.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4079-62-3 |
|---|---|
| Molecular Formula | C25H27NO7S |
| Molecular Weight | 485.6 g/mol |
| IUPAC Name | dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | HLMUYZYLPUHSNV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N |
Introduction
Structural and Chemical Characteristics
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is a white crystalline solid synthesized by esterifying aspartic acid with benzyl alcohol in the presence of p-toluenesulfonic acid. The resulting structure comprises a central aspartic acid backbone with benzyl groups esterified to the α- and β-carboxylic acid moieties, while the p-toluenesulfonate ion stabilizes the ammonium group . The compound’s IUPAC name, dibenzyl 2-aminobutanedioate;4-methylbenzenesulfonic acid, reflects this configuration.
Molecular Properties
The compound’s molecular weight (485.6 g/mol) and solubility profile make it suitable for organic solvents such as ethyl acetate and cyclohexane, though it exhibits limited solubility in water . Its chiral centers at the α-carbon of aspartic acid render it susceptible to racemization during synthesis, necessitating precise reaction conditions to preserve enantiomeric purity .
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 4079-62-3 |
| Molecular Formula | |
| Molecular Weight | 485.6 g/mol |
| Solubility | Soluble in ethyl acetate, cyclohexane; insoluble in water |
| Enantiomeric Purity | >99% (under optimized conditions) |
Synthesis and Optimization Strategies
The synthesis of D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate involves a two-step esterification process. First, D,L-aspartic acid reacts with benzyl alcohol in the presence of p-toluenesulfonic acid, followed by azeotropic distillation to remove water . Cyclohexane is the preferred solvent for this step, as it minimizes racemization compared to toluene or benzyl alcohol .
Critical Reaction Parameters
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Solvent Choice: Cyclohexane’s low polarity reduces racemization rates, achieving enantiomeric purity exceeding 99% .
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Catalyst: p-Toluenesulfonic acid facilitates protonation of the carboxylic acid groups, accelerating esterification.
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Temperature: Reflux conditions (typically 80–100°C) ensure complete conversion while avoiding decomposition .
Table 2: Comparison of Solvent Effects on Synthesis
| Solvent | Racemization Rate | Yield (%) | Enantiomeric Purity (%) |
|---|---|---|---|
| Cyclohexane | Low | 85–94 | >99 |
| Toluene | Moderate | 70–80 | 85–90 |
| Benzyl Alcohol | High | 60–70 | <80 |
Post-synthesis, the product is precipitated using ethyl acetate, yielding a stable tosylate salt . This method avoids hazardous solvents like benzene, aligning with modern green chemistry principles .
Pharmaceutical and Biochemical Applications
Drug Intermediate in Anticancer Therapeutics
The compound serves as a precursor in synthesizing N-(phosphonoacetyl)-L-aspartic acid (PALA), a potent inhibitor of aspartate transcarbamoylase (ATCase) . ATCase regulates pyrimidine biosynthesis, and PALA’s inhibition disrupts nucleotide production in cancer cells . The dibenzyl ester derivative is hydrolyzed to PALA during drug formulation, highlighting its role as a prodrug .
Enzyme Inhibition Studies
Recent studies have explored phosphinic analogs of PALA, where the dibenzyl ester intermediate enables charge reduction at the phosphorus moiety . These analogs exhibit submicromolar inhibition constants () against ATCase, suggesting potential for improved pharmacokinetics .
Peptide Modification and Protein Engineering
The benzyl ester groups protect carboxylic acid functionalities during peptide synthesis, enabling selective deprotection in solid-phase methodologies . This property is exploited to engineer peptides with enhanced stability and bioactivity .
Role in Analytical and Industrial Contexts
Chromatographic Standards
D,L-Aspartic acid dibenzyl ester-p-toluenesulfonate is employed as a reference standard in HPLC and mass spectrometry, aiding in the quantification of amino acid derivatives . Its distinct retention times and ionization patterns improve method validation accuracy .
Cosmetic Formulations
Emerging applications include its use in anti-aging creams, where its ester groups enhance skin permeability of active ingredients . Preliminary studies suggest moisturizing effects via humectant properties .
Research Advancements and Future Directions
Prodrug Development
The dibenzyl ester’s lipophilicity enhances cellular uptake, enabling its use in prodrug strategies for charged therapeutics like PALA . Oxidative cleavage in vivo releases the active drug, minimizing off-target effects .
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